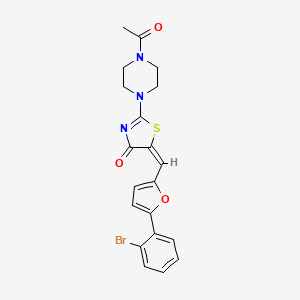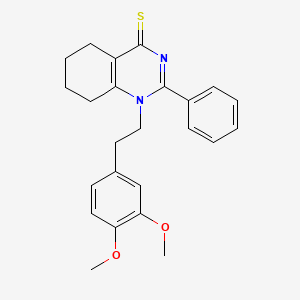
1-(3,4-dimethoxyphenethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a quinazoline core structure, which is a type of heterocyclic compound . It also contains a phenethyl group, which is a common moiety in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Related compounds like 3,4-Dimethoxyphenethylamine have specific physical and chemical properties, but without more information, it’s difficult to extrapolate to this compound .科学的研究の応用
Medicinal Chemistry and Drug Design
This compound exhibits potential in medicinal chemistry due to its structural features. Researchers have explored its pharmacological properties, including antifungal, antimicrobial, hypoglycemic, antihypertensive, analgesic, antiparasitic, antiviral, anti-inflammatory, antitumor, and anti-HIV activities . Further studies could focus on optimizing its structure for specific therapeutic targets.
Anticancer Properties
Recent investigations have revealed that related compounds, such as “1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea,” exhibit promising anticancer activity. These compounds were found to be effective against A549 cancer cells, with toxicity comparable to cisplatin . Further exploration of this tetrahydroquinazoline derivative’s anticancer potential is warranted.
Computational Modeling
Density functional theory (DFT) calculations have been employed to predict molecular properties. Theoretical modeling using DFT allows researchers to understand the compound’s geometry, vibrational frequencies, and electronic properties. Such studies aid in drug design and material development .
Heterocyclic Chemistry
The synthesis and investigation of heterocyclic compounds, including 1,2,4-triazoles and 1,2,4-triazol-3-ones, have gained prominence. These compounds exhibit diverse biological activities and are relevant for medicinal and agricultural applications. Exploring the reactivity and behavior of this tetrahydroquinazoline derivative within heterocyclic frameworks could yield valuable insights .
Structure-Activity Relationships
Researchers can explore the relationship between the compound’s structure and its biological effects. By modifying specific functional groups or substituents, scientists can optimize its activity profile. Investigating the impact of different substitutions on its pharmacological properties is essential for rational drug design .
Biochemical Mechanisms
Understanding the compound’s mode of action at the molecular level is crucial. Researchers can explore its interactions with biological targets, enzymatic pathways, and cellular processes. Investigating its binding affinity, selectivity, and potential off-target effects will enhance our knowledge of its biological relevance .
将来の方向性
特性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-27-21-13-12-17(16-22(21)28-2)14-15-26-20-11-7-6-10-19(20)24(29)25-23(26)18-8-4-3-5-9-18/h3-5,8-9,12-13,16H,6-7,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZJKOSDBSNJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(CCCC3)C(=S)N=C2C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

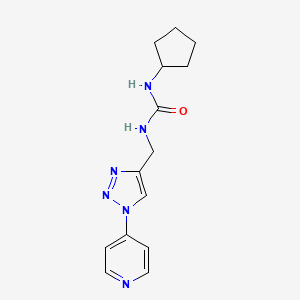
![tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate](/img/structure/B2816581.png)
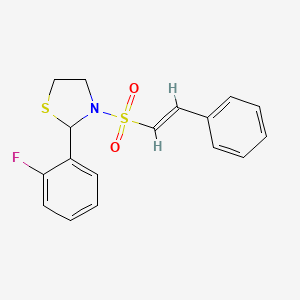

![(2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2816586.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-cyanobenzamide](/img/structure/B2816588.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2816589.png)
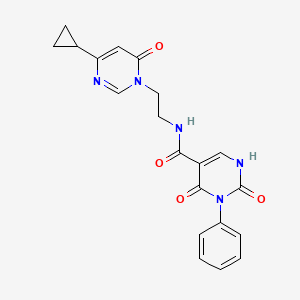


![3-(3-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2816597.png)

